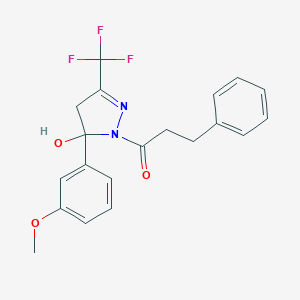
N~1~,N~4~-bis(2,3-dimethylphenyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 2,3-dimethyl-phenyl groups attached to the nitrogen atoms of a terephthalamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under inert atmosphere conditions to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- N,N’-Bis-(2,3-dimethyl-phenyl)-isophthalamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-adipamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-sebacamide
Uniqueness
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5g/mol |
IUPAC名 |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-7-5-9-21(17(15)3)25-23(27)19-11-13-20(14-12-19)24(28)26-22-10-6-8-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChIキー |
JCIDMVMLTGMUKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B415913.png)
![3-nitro-6-{4-nitro-1H-pyrazol-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B415914.png)
![Ethyl 5-acetyl-2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B415915.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415916.png)

![2-(1-Azepanylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415921.png)
![15-Chloro-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B415923.png)


![8-bromo-4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415930.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415931.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415933.png)
![7-(2-chlorobenzyl)-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415934.png)

